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APC-200

Cat. No.: B1191566
Attention: For research use only. Not for human or veterinary use.
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Description

APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, this compound was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. This compound is being developed as an orally administered drug and is in late-stage preclinical development.

Properties

Molecular Formula

C14H20O2

Appearance

Solid powder

Synonyms

APC200;  APC-200;  APC 200.; NONE

Origin of Product

United States

Conceptual Foundations and Historical Context of Apc 200 Research

The investigation into APC-200, also identified as CPC-200, is rooted in the long-established connection between chronic inflammation, oxidative stress, and the development of certain cancers. Specifically, in the context of prostate cancer, research has highlighted the role of androgens in promoting the production of reactive oxygen species (ROS), which are known to be carcinogenic and contribute to tumor progression. nih.govoup.comnih.gov This understanding led researchers to explore the underlying biochemical pathways responsible for androgen-induced oxidative stress as a potential avenue for therapeutic intervention.

A key pathway that came under scrutiny was that of polyamine catabolism. nih.govnih.gov Polyamines are essential for cell growth, and their metabolism is often dysregulated in cancer. nih.gov The catabolism of polyamines, particularly through the action of N1-acetyl polyamine oxidase (APAO), was identified as a significant source of hydrogen peroxide, a major ROS. nih.govnih.gov This established APAO as a promising therapeutic target to mitigate androgen-driven oxidative stress in prostate cancer.

This compound, chemically known as N,N'-butanedienyl butanediamine and also referred to by the identifier MDL 72,527, was identified as a potent inhibitor of APAO. nih.govnih.govaacrjournals.org Early research, notably conducted at the University of Wisconsin, focused on characterizing the ability of this small molecule to specifically block the activity of APAO and, consequently, reduce the production of ROS in prostate cancer cells. nih.gov

Evolution of Research Perspectives on Apc 200’s Biological Modulatory Potential

The scientific perspective on APC-200 has evolved from a general understanding of its antioxidant properties to a more refined appreciation of its specific mechanism of action and its potential as a targeted therapeutic agent. Initial studies confirmed that this compound could effectively block androgen-induced ROS production in human prostate cancer cell lines, such as LNCaP. nih.govaacrjournals.org This provided the foundational evidence for its biological modulatory potential.

Subsequent research has delved deeper into the preclinical efficacy of this compound. A pivotal study utilized the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, a well-established animal model for studying prostate cancer progression. nih.govaacrjournals.org In these studies, treatment with this compound was shown to significantly delay the progression of prostate cancer and increase the life expectancy of the animals. nih.govaacrjournals.org These findings were crucial in demonstrating that the inhibition of polyamine oxidation by this compound is a valid strategy for controlling prostate cancer progression in a living organism. nih.gov

The research on this compound has thus transitioned from in vitro validation of its mechanism to in vivo demonstration of its therapeutic potential. This evolution underscores a shift towards a more targeted approach in cancer therapy, moving beyond broad-spectrum cytotoxic agents to molecules that act on specific, well-defined molecular pathways.

The table below summarizes the key research findings on the biological activity of this compound.

Research Area Key Findings Model System
Mechanism of ActionInhibits N1-acetyl polyamine oxidase (APAO)Cell-free enzyme assays
Cellular EffectsBlocks androgen-induced reactive oxygen species (ROS) productionLNCaP human prostate cancer cells
In vivo EfficacyDelays prostate cancer progression and increases survivalTransgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model

Significance of Apc 200 Within Translational Chemical Biology

Inhibition of Polyamine Uptake Pathways by this compound

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules crucial for various cellular processes including growth, proliferation, and differentiation. frontiersin.orgnih.gov Cells maintain intracellular polyamine concentrations through a tightly regulated balance of biosynthesis, catabolism, and transport across the cell membrane via the polyamine transport system (PTS). nih.gov Elevated polyamine levels and increased uptake are frequently observed in rapidly proliferating cells, including cancer cells, highlighting the PTS as a potential therapeutic target. frontiersin.org this compound functions as a polyamine uptake inhibitor, interfering with this critical cellular import mechanism. patsnap.com

Molecular Interactions Governing Polyamine Transporter Modulation

While specific detailed molecular interaction data for this compound with polyamine transporters are not extensively available in the provided search results, research into polyamine transport inhibitors (PTIs) in general provides insights into potential mechanisms. Polyamines are internalized via transporters, including those from the amino acid-polyamine-organocation (APC) superfamily and members of the solute carrier (SLC) family, such as CAT1/SLC7A1, CAT2/SLCA2, SLC3A2/SLC7A5, SLC25A15, and SLC1A5. biorxiv.org PTIs can competitively inhibit the cellular uptake of endogenous polyamines by interacting with these transporters. tandfonline.com The transport process is influenced by factors such as ionic strength, suggesting the involvement of charged zones within the transporter active sites that interact with the positively charged polyamines. patsnap.com It is hypothesized that this compound, as a PTI, modulates these transporters through specific binding interactions that block or reduce the influx of extracellular polyamines into the cell.

Cellular Consequences of Polyamine Homeostasis Disruption by this compound

Disruption of polyamine homeostasis through the inhibition of uptake by compounds like this compound can lead to a reduction in intracellular polyamine concentrations. nih.gov Since polyamines are vital for cell growth and proliferation, particularly in rapidly dividing cells, decreasing their availability can inhibit these processes. frontiersin.orgnih.gov Studies using polyamine transport inhibitors have shown a reduction in tumor growth rate, partly attributed to enhanced anti-tumor immunity and the reversal of polyamine-mediated immunosuppression in the tumor microenvironment. frontiersin.org Lowering intracellular polyamine levels can impact DNA synthesis and stability, transcription, ion channel transport, and protein phosphorylation, all processes influenced by polyamines. frontiersin.orgnih.gov

Spermine Oxidase (SMOX) Inhibition by this compound

In addition to inhibiting polyamine uptake, this compound is also indicated as a spermine oxidase (SMOX) inhibitor. patsnap.com SMOX is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme involved in polyamine catabolism, specifically oxidizing spermine to produce spermidine, hydrogen peroxide (H₂O₂), and 3-aminopropanal (B1211446) (which can spontaneously convert to acrolein). nih.govbiolscigroup.us

Enzymatic Kinetics and Active Site Interactions of this compound with SMOX

Research on mitochondrial spermine oxidase has provided insights into its enzymatic activity and potential interactions with inhibitors. Spermine is reported as a preferred substrate for this enzyme, with lower activity observed for spermidine and acetylated polyamines. patsnap.com The catalytic efficiency is also noted for compounds like 1-aminododecane. patsnap.com Studies suggest that the active site cavity of mitochondrial SMOX contains negatively charged zones that likely play a role in the docking of positively charged substrates, as indicated by the considerable effect of ionic strength on the Vmax/KM ratio. patsnap.com While specific kinetic parameters for this compound's interaction with SMOX are not detailed in the provided text, its classification as a SMOX inhibitor suggests it interacts with the enzyme's active site, likely interfering with spermine binding or the catalytic process. MDL 72527 is referenced as a selective irreversible pharmacological inhibitor of SMOX in other studies, demonstrating the principle of SMOX inhibition. mdpi.com

Downstream Biochemical Effects of SMOX Inhibition

Inhibition of SMOX by this compound is expected to reduce the catabolism of spermine. patsnap.comnih.gov A key consequence of SMOX activity is the production of reactive oxygen species (ROS), specifically H₂O₂, and reactive aldehydes like acrolein. patsnap.combiolscigroup.us Therefore, inhibiting SMOX can lead to a decrease in the levels of these potentially toxic byproducts. biolscigroup.usmdpi.com Reduced production of H₂O₂ and acrolein can mitigate oxidative stress and its associated downstream effects, including inflammation and cellular damage. biolscigroup.usmdpi.com Studies using the SMOX inhibitor MDL 72527 have demonstrated reduced levels of acrolein-conjugated proteins and downregulation of inflammatory signaling pathways. patsnap.commdpi.com

Modulation of Oxidative Stress by this compound

This compound's influence on oxidative stress is likely a multifaceted effect stemming from its roles in both polyamine uptake inhibition and SMOX inhibition. Polyamine metabolism is intrinsically linked to oxidative stress. oup.comoup.comnih.gov Elevated polyamine levels, particularly through increased synthesis or uptake, can contribute to increased oxidative stress, while polyamine catabolism by enzymes like SMOX directly generates ROS and reactive aldehydes. patsnap.combiolscigroup.usoup.comoup.com

Oxidative stress is a critical factor in the pathogenesis of various diseases, including inflammatory conditions and cancer, by damaging biomolecules and activating pro-inflammatory signaling pathways. nih.govmdpi.com By modulating oxidative stress through SMOX inhibition, this compound may exert protective effects, such as reducing vascular injury, microglial activation, and neuroinflammation, as observed in studies with other SMOX inhibitors. patsnap.commdpi.com The interplay between polyamine metabolism, SMOX activity, and oxidative stress highlights the potential of this compound as a compound that can influence cellular redox balance.

Data Table: Key Mechanisms and Associated Effects of this compound

MechanismTarget(s)Direct EffectDownstream Consequences
Polyamine Uptake InhibitionPolyamine Transporters (e.g., SLC Family) biorxiv.orgReduced influx of extracellular polyamines tandfonline.comDecreased intracellular polyamine concentration nih.gov, Inhibition of cell proliferation frontiersin.org
Spermine Oxidase (SMOX) InhibitionSpermine Oxidase (SMOX) patsnap.comReduced catabolism of spermine nih.govDecreased production of H₂O₂ and acrolein patsnap.combiolscigroup.us, Mitigation of oxidative stress biolscigroup.usmdpi.com

Inhibition of Reactive Oxygen Species (ROS) Formation

Research indicates that this compound possesses the ability to inhibit the formation of reactive oxygen species. This effect has been specifically demonstrated in prostate cancer cells. medkoo.com By mitigating ROS generation, this compound may help to protect cells from oxidative damage and modulate cellular processes influenced by redox signaling. While the precise molecular targets and pathways through which this compound exerts this inhibitory effect on ROS formation are not detailed in the available information, its demonstrated capacity to reduce ROS is a key aspect of its biological activity. medkoo.com

Attenuation of Androgen-Induced Oxidative Stress Mechanisms

Androgens, a class of steroid hormones, can induce oxidative stress in certain cell types, notably in prostate cancer cells. This androgen-induced oxidative stress is associated with various cellular changes, including modifications to mitochondria. nih.gov For instance, studies in LNCaP human prostate cancer cells have shown that exposure to synthetic androgens can increase levels of cellular peroxides and hydroxyl radicals, suggesting the involvement of the electron transport system in this oxidant production. nih.gov

This compound has been shown to block androgen-induced oxidative stress. medkoo.com This suggests that the compound interferes with the mechanisms by which androgens promote oxidative imbalance in susceptible cells. The attenuation of this process by this compound may contribute to its observed effects in models of prostate cancer. medkoo.com Further detailed research is needed to fully elucidate the specific pathways and targets involved in this compound's ability to counteract androgen-induced oxidative stress.

Anti-Inflammatory Modulatory Pathways of this compound

Inflammation is a complex biological response involving various cellular and molecular events. While acute inflammation is crucial for host defense, chronic inflammation can contribute to the pathogenesis of numerous diseases, including the growth and progression of tumors. medkoo.com

This compound has demonstrated the capacity to block inflammation. medkoo.com In animal studies conducted to date, this compound was found to be an excellent inhibitor of chronic inflammation. medkoo.com This anti-inflammatory property is considered a significant aspect of its potential therapeutic utility. medkoo.com

Interference with Pro-Inflammatory Signaling Cascades

The anti-inflammatory effects of compounds often involve interference with signaling cascades that promote inflammation. These cascades typically involve a series of molecular interactions that lead to the activation of transcription factors and the subsequent expression of pro-inflammatory mediators. While this compound is reported to block inflammation medkoo.com, specific details regarding its direct interference with particular pro-inflammatory signaling cascades, such as NF-κB or MAPK pathways, in the context of the chemical compound this compound are not explicitly provided in the available research findings. Research on other entities also referred to as "APC" (like Activated Protein C) has explored their modulation of such pathways ashpublications.orgpnas.orgbiologists.comfrontiersin.orgnih.govplos.org, but these mechanisms cannot be directly attributed to the chemical compound this compound without specific evidence.

Regulation of Inflammatory Cytokine and Chemokine Expression

Inflammatory cytokines and chemokines are key signaling molecules that orchestrate the inflammatory response, influencing the behavior and migration of immune cells. The regulation of their expression is a critical aspect of controlling inflammation. Given that this compound blocks inflammation medkoo.com, it is implied that it modulates the expression or activity of certain inflammatory cytokines and chemokines. However, specific data detailing which inflammatory cytokines or chemokines are regulated by the chemical compound this compound, or the extent of this regulation, are not available in the provided information. Studies on other biological entities labeled "APC" have shown modulation of cytokines like TNF-α, IL-1β, and IL-6, and various chemokines ashpublications.orgahajournals.orgspandidos-publications.comaai.orgresearchgate.netfrontiersin.orgresearchgate.netdovepress.com, but these findings are not directly linked to the chemical compound this compound.

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityObservationContextSource
Inhibition of ROS FormationInhibits reactive oxygen species formationSpecifically in prostate cancer cells medkoo.com
Attenuation of Oxidative StressBlocks androgen-induced oxidative stressProstate cancer cells medkoo.com
Anti-Inflammatory EffectsBlocks inflammation; excellent inhibitor of chronic inflammationProstate cancer cells, Animal models medkoo.com
Impact on Disease Progression (Animal)Significantly delayed prostate cancer progression and increased survivalAnimal disease models medkoo.com

In Vitro Cellular Model Systems in this compound Research

In vitro studies have been instrumental in understanding the cellular-level effects of this compound. Research has investigated its impact on prostate cancer cells and explored its potential interactions in other cellular contexts relevant to disease processes.

Investigation of this compound in Prostate Cancer Cell Lines

Preclinical in vitro studies have demonstrated that this compound possesses the ability to inhibit the formation of reactive oxygen species (ROS) specifically in prostate cancer cells. adamispharmaceuticals.comadamispharmaceuticals.com This action is reported to block inflammation and oxidative stress induced by androgens. adamispharmaceuticals.comadamispharmaceuticals.com this compound has also been shown to inhibit oxidase-mediated high rates of hydrogen peroxide production in vivo. sec.govannualreports.com

While the specific prostate cancer cell lines used in all studies are not detailed in the provided information, the findings indicate a direct effect of this compound on key cellular processes within these malignant cells.

Key Findings in Prostate Cancer Cell Lines:

Inhibition of reactive oxygen species (ROS) formation. adamispharmaceuticals.comadamispharmaceuticals.com

Blocking of inflammation and androgen-induced oxidative stress. adamispharmaceuticals.comadamispharmaceuticals.com

Analysis of this compound Effects on Microglial Activation in Cellular Cultures

Information specifically detailing the investigation of this compound's effects on microglial activation in cellular cultures was not available in the provided search results. Studies on microglial activation were found in the context of Activated Protein C (APC), a different molecule.

Studies on Microvascular Endothelial Cell Responses to this compound

Preclinical data specifically examining the responses of microvascular endothelial cells to treatment with this compound were not found in the provided search results. Research on endothelial cell responses was identified in relation to Activated Protein C (APC), a distinct compound.

Assessment of this compound in Other Relevant Cellular Systems

Specific details regarding the assessment of this compound in other relevant cellular systems beyond prostate cancer cell lines were not available in the provided search results.

In Vivo Animal Models in this compound Research

In vivo studies using animal models have been conducted to evaluate the effects of this compound within a complex biological system, particularly in the context of prostate cancer progression.

Prostate Carcinoma Model Systems (e.g., TRAMP Mice)

Animal studies conducted with this compound have indicated that it acts as an excellent inhibitor of chronic inflammation. adamispharmaceuticals.comadamispharmaceuticals.comsec.govannualreports.com In the standard mouse prostate cancer model, this compound significantly delayed the progression of the cancer and increased survival. adamispharmaceuticals.comadamispharmaceuticals.comannualreports.com While the Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) model is a widely used prostate carcinoma model system, the provided information generically refers to "the standard mouse prostate cancer model" when describing this compound's effects. annualreports.com

These in vivo findings support the potential of this compound to impact prostate cancer development and outcomes by inhibiting inflammation and oxidative stress.

Key Findings in Prostate Carcinoma Models:

Excellent inhibition of chronic inflammation. adamispharmaceuticals.comadamispharmaceuticals.comsec.govannualreports.com

Significant delay in prostate cancer progression. adamispharmaceuticals.comadamispharmaceuticals.comannualreports.com

Increased survival in animal disease models. adamispharmaceuticals.comadamispharmaceuticals.comannualreports.com

Summary of Available Preclinical Findings for this compound

Model SystemKey Findings
Prostate Cancer Cell Lines (In Vitro)Inhibition of ROS formation; Blocking of inflammation and androgen-induced oxidative stress. adamispharmaceuticals.comadamispharmaceuticals.com
Mouse Prostate Cancer Model (In Vivo)Excellent inhibition of chronic inflammation; Delayed cancer progression; Increased survival. adamispharmaceuticals.comadamispharmaceuticals.comannualreports.com
Efficacy of this compound in Modulating Tumor Progression in Preclinical Models

Preclinical studies have demonstrated the efficacy of this compound in modulating tumor progression in animal models of prostate cancer. Research indicates that this compound has the ability to inhibit the formation of reactive oxygen species (ROS) specifically within prostate cancer cells. By blocking inflammation and androgen-induced oxidative stress, which are proposed to contribute to tumor growth, progression to castrate-resistant tumors, and metastatic spread, this compound has shown promise. In animal studies conducted to date, this compound significantly delayed prostate cancer progression. acs.orgnih.gov

Effects of this compound on Cellular Proliferation in Animal Models

Investigations into the effects of this compound on cellular proliferation in animal models, specifically in the context of prostate cancer, suggest that its mechanism involves inhibiting processes that drive cell growth. While direct quantitative data on cellular proliferation rates were not detailed in the provided information, the reported delay in tumor progression implies a reduction in the rate of uncontrolled cellular proliferation characteristic of cancer. acs.orgnih.gov The inhibition of ROS formation and associated inflammation are key mechanisms through which this compound is believed to exert this effect. acs.orgnih.gov

Retinal Vascular Injury and Ischemic Retinopathy Models (e.g., Oxygen-Induced Retinopathy)

Research in retinal vascular injury and ischemic retinopathy models, such as Oxygen-Induced Retinopathy (OIR), has investigated therapeutic agents that influence vascular integrity, neovascularization, and inflammation. It is important to note that the studies found in the search results regarding retinal pathologies primarily refer to "Activated Protein C" (APC) and its modified variant "3K3A-Activated Protein C" (3K3A-APC), which are proteins, rather than the specific chemical compound "this compound". The following findings pertain to the protein forms studied in these ocular models.

Impact of this compound on Retinal Vascular Integrity and Neovascularization

Studies using Activated Protein C (APC) and 3K3A-Activated Protein C (3K3A-APC) in models of retinal vascular injury and neovascularization, such as laser-induced choroidal neovascularization (CNV) and oxygen-induced retinopathy (OIR), have shown a positive impact on vascular integrity and a reduction in abnormal vessel growth. In a mouse model of ischemic retinopathy (OIR), inhibiting spermine oxidase (SMOX) with MDL 72527, a compound discussed in the context of polyamine oxidation relevant to retinal injury, mitigated vaso-obliteration and neovascularization. alzdiscovery.org Studies specifically on Activated Protein C and 3K3A-APC demonstrated that intravitreal treatment inhibited CNV growth and reduced vascular endothelial growth factor (VEGF) levels at CNV sites. uni-konstanz.dewikipedia.org 3K3A-APC treatment significantly reduced leakage and suppressed CNV growth in a murine model. uni-konstanz.de Activated Protein C has also been reported to protect retinal cells from ischemia in vitro and in an animal model of central retinal vein occlusion, with observed reperfusion of areas of retinal nonperfusion. nih.gov

Influence of this compound on Microglial Activation in Retinal Pathologies

The influence of Activated Protein C (APC) and 3K3A-Activated Protein C on microglial activation has been investigated in retinal pathologies. Microglia are the resident immune cells in the retina, and their activation is implicated in inflammatory retinal diseases. uni-konstanz.de Studies have shown that 3K3A-APC treatment restricted inflammatory cell infiltration and inhibited microglia accumulation and activation in an endotoxin-induced uveitis murine model. uni-konstanz.de In the context of CNV, 3K3A-APC treatment significantly reduced the accumulation and activation of myeloid cells and microglia in the affected area. uni-konstanz.de This suggests that the anti-inflammatory activities of Activated Protein C and its variants contribute to their beneficial effects in retinal models. uni-konstanz.de

Molecular Signaling Alterations in Ocular Preclinical Models by this compound

Investigations into the molecular signaling alterations influenced by Activated Protein C (APC) and 3K3A-Activated Protein C in ocular preclinical models have identified several pathways. In a mouse model of ischemic retinopathy (OIR), inhibition of SMOX by MDL 72527 downregulated P38/ERK1/2/STAT3 signaling. alzdiscovery.org Studies on Activated Protein C and 3K3A-APC in CNV models demonstrated a significant reduction in elevated VEGF levels following treatment. uni-konstanz.dewikipedia.org Activated Protein C is known to possess cytoprotective effects, including anti-apoptotic and anti-inflammatory properties, and can stabilize endothelial barriers. wikipedia.orgnih.gov These effects are mediated, in part, through cell-signaling activities involving receptors such as protease-activated receptor 1 (PAR1). nih.gov The ability of Activated Protein C to reduce VEGF expression and counter VEGF-induced endothelial permeability has also been demonstrated in other models. wikipedia.org Furthermore, in the context of ischemic injury, Activated Protein C has been reported to promote the activation of anti-apoptotic mechanisms in brain cells by acting on endothelium and neurons. nih.gov

Other Preclinical Animal Models for this compound Evaluation

Preclinical investigations utilizing animal models have been conducted to evaluate the potential therapeutic effects of the chemical compound this compound, particularly in the context of prostate cancer. These studies aim to understand the compound's activity and impact on disease progression in a living system before potential human trials.

Findings from animal studies conducted to date indicate that this compound demonstrates inhibitory capabilities against chronic inflammation. adamispharmaceuticals.commedkoo.com Chronic inflammation is understood to potentially contribute to tumor growth, progression to castrate-resistant tumors, and metastatic progression in prostate cancer. adamispharmaceuticals.commedkoo.com

Furthermore, preclinical data suggests that this compound significantly delayed prostate cancer progression in animal disease models. adamispharmaceuticals.commedkoo.com These studies also reported an increase in survival rates within these animal models following evaluation with this compound. adamispharmaceuticals.commedkoo.com

The observed effects of this compound in these models are linked to its demonstrated ability in pre-clinical studies to inhibit the formation of reactive oxygen species (ROS) specifically within prostate cancer cells. This action is believed to contribute to blocking inflammation and androgen-induced oxidative stress. adamispharmaceuticals.commedkoo.com

While specific detailed quantitative data tables from these preclinical animal model studies were not available in the consulted sources that met the strict exclusion criteria, the qualitative findings highlight the compound's impact on inflammation, disease progression, and survival in these models.

Molecular and Cellular Targets of Apc 200 Activity

Identification of Specific Enzyme and Receptor Targets

In the context of its investigation in ischemic retinopathy, APC-200 (associated with MDL 72527) has been linked to the inhibition of spermine (B22157) oxidase (SMOX). wikipedia.orgpatsnap.com SMOX is an enzyme involved in polyamine metabolism. Polyamines play crucial roles in various cellular processes, and their metabolism, including oxidation by enzymes like SMOX, can contribute to pathological conditions. wikipedia.orgpatsnap.com The inhibition of SMOX by agents like MDL 72527 has been explored as a therapeutic strategy in diseases where polyamine oxidation is implicated. wikipedia.orgpatsnap.com While the primary enzymatic target identified in this context is SMOX, further research may reveal additional enzyme or receptor interactions that contribute to this compound's broader biological effects.

Interactions with Intracellular Signaling Transduction Pathways

Studies investigating the effects of this compound (via SMOX inhibition) in preclinical models have highlighted its significant impact on several intracellular signaling transduction pathways critical for cellular function and pathological processes. wikipedia.orgpatsnap.com

Analysis of P38/ERK1/2/STAT3 Signaling Downregulation

Research in an oxygen-induced retinopathy (OIR) model demonstrated that inhibition of SMOX with MDL 72527, associated with this compound, led to the downregulation of P38, ERK1/2, and STAT3 signaling. wikipedia.orgpatsnap.com These pathways are key components of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) cascades, respectively. lipidmaps.orgnih.gov

P38 MAPK: The p38 MAPK pathway is typically activated by cellular stress and inflammatory cytokines, playing roles in inflammation, apoptosis, and cell cycle control. lipidmaps.orgnih.govciteab.com

ERK1/2 MAPK: The ERK1/2 pathway is commonly activated by growth factors and mitogens, regulating cell proliferation, differentiation, and survival. lipidmaps.orgnih.govembopress.org

STAT3: STAT3 is a transcription factor activated by cytokines and growth factors, involved in cell growth, survival, and immune responses. lipidmaps.orgnih.govguidetopharmacology.orgresearcherslinks.comresearchgate.net

The observed downregulation of these pathways suggests that this compound, through its mechanism of action, can modulate critical signaling hubs involved in inflammation, cell survival, and potentially pathological angiogenesis, as observed in the OIR model. wikipedia.orgpatsnap.com

Investigation of Claudin-5 Expression Modulation

In the context of the OIR model, treatment with the SMOX inhibitor associated with this compound resulted in reduced expression of Claudin-5. wikipedia.orgpatsnap.com Claudin-5 is a crucial component of tight junctions, which are multiprotein complexes that regulate paracellular permeability in endothelial and epithelial barriers, including the blood-brain barrier and the blood-retinal barrier. embopress.orgescholarship.orgchem960.comnih.gov Reduced Claudin-5 expression can lead to increased vascular permeability. The finding that this compound treatment reduced Claudin-5 expression in this model suggests an impact on vascular integrity and permeability, which is relevant in conditions like ischemic retinopathy. wikipedia.orgpatsnap.com

Impact on Acrolein-Conjugated Protein Levels

Studies have shown that this compound treatment, via SMOX inhibition, suppressed the levels of acrolein-conjugated proteins. wikipedia.orgpatsnap.com Acrolein is a highly reactive α,β-unsaturated aldehyde that can form stable adducts with proteins, leading to protein damage and dysfunction. thegoodscentscompany.comscribd.comnih.govnih.gov Acrolein is generated through various metabolic processes, including polyamine oxidation catalyzed by SMOX. wikipedia.orgpatsnap.com The reduction in acrolein-conjugated protein levels following this compound treatment indicates that its inhibitory effect on SMOX activity likely reduces the production of acrolein, thereby mitigating oxidative stress and related protein modifications. wikipedia.orgpatsnap.com

Unraveling Novel Biomarkers for this compound Efficacy in Preclinical Studies

While the provided research highlights the molecular and cellular effects of this compound in preclinical models, the identification of novel biomarkers specifically predictive of this compound efficacy is an area requiring further dedicated investigation. The observed modulation of signaling pathways (P38, ERK1/2, STAT3), the impact on Claudin-5 expression, and the reduction in acrolein-conjugated protein levels represent key pharmacodynamic markers that indicate the engagement of this compound with its targets and the resulting cellular responses. wikipedia.orgpatsnap.com These markers, along with the levels of polyamine metabolites and SMOX activity, could serve as valuable indicators in preclinical studies to assess the biological activity and potential efficacy of this compound. wikipedia.orgpatsnap.com Future research could focus on correlating the changes in these molecular endpoints with functional outcomes in disease models to establish their utility as predictive biomarkers for this compound's therapeutic effects.

Structure Activity Relationship Sar Studies and Derivative Research of Apc 200 if Applicable

Computational and Synthetic Approaches to APC-200 Analogs

The development of analogs for bioactive compounds like this compound (or related chemical structures) typically involves a combination of computational and synthetic methodologies aimed at exploring chemical space and identifying modifications that may enhance desired properties.

Computational approaches play a crucial role in the initial design phase. Techniques such as molecular docking are employed to predict the binding modes and affinities of potential analogs to their biological targets. This allows researchers to computationally screen libraries of compounds or design novel structures expected to interact favorably with the target site researchgate.netmdpi.com. Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-target complex and the conformational changes involved in binding mdpi.com. Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that builds mathematical relationships between the structural features of a series of compounds and their biological activities wikipedia.orgcollaborativedrug.com. These models can predict the activity of new, unsynthesized analogs, guiding the synthetic efforts towards the most promising candidates collaborativedrug.com.

Correlation of Structural Modifications with Biological Potency

A central goal of SAR studies is to understand how changes in chemical structure impact biological activity. By systematically modifying different parts of the this compound molecule (or its related structures) and testing the biological effect of each analog, researchers can identify key functional groups and structural features responsible for potency and specificity.

Studies on Apcin-based CDC20 inhibitors, for example, have demonstrated clear correlations between structural modifications and inhibitory potency nih.gov. Comparisons between Apcin and its analogs revealed that the presence and position of halogen atoms, such as a trichloro group, were important for effective interaction with the target pocket in CDC20 nih.gov. Replacing chlorine atoms with fluorine, or modifying substituted benzothiazole (B30560) or phenyl-thiazole moieties with pyrimidine, resulted in altered activity nih.gov. These findings highlight how subtle changes in substituents can influence binding interactions and, consequently, biological effects.

In the context of peptide-based compounds, such as analogues of neurohypophyseal hormones where "cis-Apc" (cis-1-amino-4-phenylcyclohexane-1-carboxylic acid) was introduced, the position of this modification significantly impacted biological activity nih.gov. Substituting cis-Apc at position 2 of Arginine Vasopressin (AVP) or Oxytocin (OT) led to analogues with high antioxytocin potency nih.gov. Further modifications, such as N-acylation with bulky acyl groups, also influenced the activity profile nih.gov. These examples underscore the importance of both the nature of the substituent and its location within the molecule in determining biological potency.

While specific data tables directly linking this compound structural modifications to biological potency were not found in the provided search results, the research on related compounds illustrates the type of data generated in SAR studies. This typically involves synthesizing a series of analogs with planned structural variations and then measuring their biological activity in relevant assays (e.g., enzyme inhibition assays, cell-based assays). The data is then analyzed to identify patterns and correlations, often using methods like plotting activity against specific structural parameters or using QSAR models.

Development of Novel this compound Derivatives with Enhanced Activity or Specificity

Building upon the understanding gained from SAR studies, the next phase involves the development of novel this compound derivatives designed to possess enhanced activity, improved specificity, or more favorable pharmacological properties. This is an iterative process that combines insights from structural analysis, computational predictions, and experimental validation.

The goal is often to design derivatives that exhibit increased potency at the desired biological target while minimizing off-target effects. This can involve optimizing interactions with key residues in the binding site, improving the compound's shape complementarity, or enhancing favorable non-covalent interactions such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking nih.gov.

Furthermore, derivative development may aim to improve other properties crucial for a potential therapeutic agent, such as metabolic stability, solubility, or bioavailability. Structural modifications can be introduced to reduce susceptibility to enzymatic degradation, improve dissolution in biological fluids, or enhance absorption and distribution within the body.

Research on Apcin-based inhibitors, for example, sought to design analogs with improved chemical properties and potency nih.gov. This involved exploring different heterocyclic ring systems and substituents to identify structures that maintained or enhanced the desired inhibitory activity against CDC20 nih.gov. Similarly, the development of alkylphosphocholine analogs has focused on creating tumor-targeted agents by capitalizing on differences in lipid metabolism between cancer cells and normal cells wisc.edu. This involved structure-activity analyses to design analogs with preferential uptake and retention in tumor tissues wisc.edu.

While specific examples of novel this compound derivatives with enhanced properties were not identified, the general approach involves leveraging SAR insights to rationally design and synthesize new compounds. These derivatives are then rigorously tested in biological assays to confirm their improved characteristics. The most promising derivatives may undergo further preclinical evaluation to assess their potential as therapeutic candidates.

Future Research Directions and Unanswered Questions for Apc 200

Exploration of Additional Therapeutic Applications Beyond Current Preclinical Scope

Initial studies have centered on the activity of APC-200 in the context of prostate cancer. It has been shown to inhibit the formation of reactive oxygen species (ROS) specifically in prostate cancer cells, which in turn blocks inflammation and androgen-induced oxidative stress. medkoo.com Animal models have demonstrated that this compound can significantly delay the progression of prostate cancer and increase survival rates. medkoo.com While these findings are promising, the fundamental mechanisms of action of this compound, such as its anti-inflammatory and anti-oxidative stress properties, suggest its potential utility in a wider range of pathologies.

Future preclinical research should systematically investigate the efficacy of this compound in other malignancies characterized by chronic inflammation and oxidative stress. Furthermore, non-oncological conditions where these processes are key drivers of disease, such as neurodegenerative disorders and cardiovascular diseases, represent unexplored therapeutic areas for this compound.

Advanced Methodologies for In-depth Mechanistic Dissection

A comprehensive understanding of the molecular mechanisms underpinning the biological activity of this compound is currently lacking. While its effect on ROS production in prostate cancer cells has been noted, the precise molecular targets and signaling pathways it modulates remain to be elucidated. medkoo.com

Future mechanistic studies should employ a suite of advanced methodologies to dissect these interactions. Techniques such as cellular thermal shift assays (CETSA) can be utilized to identify direct protein targets of this compound. High-resolution microscopy techniques, including stimulated emission depletion (STED) microscopy, could provide spatial and temporal insights into the subcellular localization of this compound and its effect on cellular structures. Furthermore, sophisticated in vitro models, such as three-dimensional organoids derived from patient tumors, could offer a more physiologically relevant system to study the compound's effects on tumor microenvironments.

Comparative Studies with Other Polyamine Metabolism Modulators

The search results did not provide specific information linking this compound to the modulation of polyamine metabolism. However, given the importance of polyamine metabolism in cellular proliferation and cancer, and the mention of the APC tumor suppressor gene's role in influencing intestinal polyamine content, this is a plausible area for future investigation. nih.gov The adenomatous polyposis coli (APC) gene, a tumor suppressor, has been shown to influence the levels of proliferation-associated polyamines. nih.gov

Assuming a link is established, comparative studies will be crucial to benchmark the efficacy and mechanistic profile of this compound against other known modulators of polyamine metabolism. A key area of investigation will be to determine if this compound acts on well-established targets within this pathway, such as ornithine decarboxylase (ODC), or if it possesses a novel mechanism of action. Head-to-head preclinical studies with compounds like difluoromethylornithine (DFMO), a known ODC inhibitor, would be highly informative. nih.gov

Table 1: Potential Comparative Polyamine Metabolism Modulators

Compound/ClassMechanism of ActionPotential for Comparative Study with this compound
Difluoromethylornithine (DFMO)Irreversible inhibitor of ornithine decarboxylase (ODC)To determine if this compound shares a similar mechanism or offers synergistic effects.
Polyamine AnaloguesCompete with natural polyamines for uptake and functionTo assess differences in cellular uptake, downstream effects, and potential for combination therapy.
Spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT) inducersEnhance polyamine catabolismTo investigate if this compound influences polyamine breakdown pathways.

This table is speculative and contingent on future findings that directly link this compound to polyamine metabolism.

Integration of Omics Technologies in this compound Research

To gain a global and unbiased understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. nih.govnih.govworldscholarsreview.orgcellbiopharm.com These high-throughput approaches can provide comprehensive data on the genomic, transcriptomic, proteomic, and metabolomic alterations induced by the compound.

Transcriptomics (RNA-Seq): Will identify genes and non-coding RNAs whose expression is significantly altered following this compound treatment, offering clues about the pathways it affects.

Proteomics: Can reveal changes in protein expression and post-translational modifications, helping to pinpoint the molecular machinery impacted by this compound.

Metabolomics: Will provide insights into how this compound alters cellular metabolism, which could be particularly relevant if a link to polyamine metabolism is confirmed.

The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of this compound's mechanism of action and for the identification of potential biomarkers of response or resistance. worldscholarsreview.orgcellbiopharm.com

Considerations for Long-Term Preclinical Research Trajectories

As this compound is in the late stages of preclinical development, a clear long-term research trajectory is essential. medkoo.com A primary focus should be on generating the robust data package required for potential clinical translation. This includes comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of the compound, as well as its dose-response relationships.

Long-term toxicology studies in relevant animal models are also a critical next step to assess the safety profile of this compound upon chronic administration. Furthermore, the development of patient selection strategies, potentially guided by biomarkers identified through omics studies, will be vital for designing future clinical trials that can effectively demonstrate the therapeutic potential of this compound.

Conclusion

Summary of Key Preclinical Discoveries of APC-200

Preclinical investigations into the chemical compound this compound have primarily highlighted its role as a polyamine uptake inhibitor. This mechanism of action is central to its observed biological effects in various in vitro and in vivo models wikipedia.org.

A key discovery in prostate cancer research is this compound's demonstrated ability to specifically inhibit the formation of reactive oxygen species (ROS) within prostate cancer cells scribd.com. This inhibition of ROS formation is linked to the compound's capacity to block inflammation and counter androgen-induced oxidative stress in these cells scribd.com.

In animal studies, this compound has shown efficacy in inhibiting chronic inflammation scribd.com. Furthermore, preclinical animal models of prostate cancer have indicated that treatment with this compound significantly delayed the progression of the disease and led to increased survival rates scribd.com.

While research on related compounds modulating polyamine metabolism, such as the spermine (B22157) oxidase inhibitor MDL 72527, has explored effects in different disease models like ischemic retinopathy wikipedia.org, the specific preclinical findings for this compound focus on its impact as a polyamine uptake inhibitor and its beneficial outcomes in models of inflammation and prostate cancer wikipedia.orgscribd.com. Studies involving MDL 72527 in mouse models of ischemic retinopathy demonstrated reductions in vascular injury, enhanced vascular sprouting, decreased microglial activation, and lower levels of inflammatory cytokines and chemokines wikipedia.org. MDL 72527 also mitigated neovascularization and vaso-obliteration, reduced vascular permeability, suppressed acrolein-conjugated proteins, and downregulated specific signaling pathways (P38/ERK1/2/STAT3) in this model wikipedia.org. These findings underscore the broader research interest in targeting polyamine pathways, although this compound's direct preclinical profile emphasizes polyamine uptake inhibition and its effects in cancer and inflammation models wikipedia.orgscribd.com.

Perspective on this compound’s Academic Research Significance

This compound originated from research conducted at the University of Wisconsin, indicating its foundation in academic discovery wikipedia.org. The compound is currently reported to be in late-stage preclinical development scribd.com.

The academic significance of this compound research lies in its contribution to understanding the therapeutic potential of modulating polyamine metabolism, particularly through inhibiting polyamine uptake, in the context of diseases such as cancer and inflammatory conditions wikipedia.orgscribd.com. The preclinical findings provide valuable insights into the biological pathways influenced by this compound, specifically its effects on oxidative stress and inflammation in cancer cells and its impact on disease progression and survival in animal models scribd.com.

The ongoing preclinical development of this compound, including its formulation as a potential orally administered drug, highlights its progression through the research pipeline and its potential as a subject for future translational studies scribd.com. The research surrounding this compound contributes to the broader academic effort to identify and characterize compounds that target fundamental cellular processes like polyamine transport and their implications in various pathologies.

Q & A

Q. What strategies validate computational models predicting this compound’s behavior?

  • Methodological Answer : Perform sensitivity analyses to assess model robustness (e.g., varying force field parameters in molecular dynamics simulations). Validate against empirical data (e.g., crystallographic bond lengths) using goodness-of-fit tests (e.g., R²). Publish open-source code and datasets for peer validation .

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